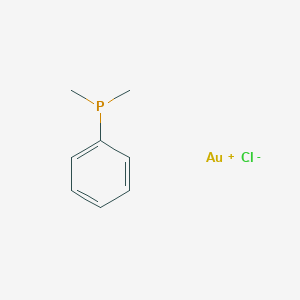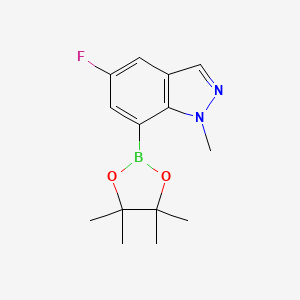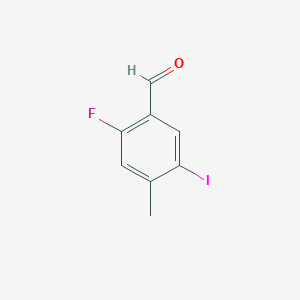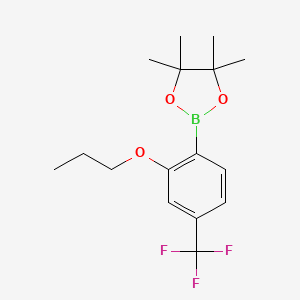
4-(Methoxy-D3)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxy-D3)benzonitrile, also known as 4-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group (-OCH3) is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxybenzonitrile involves the oximating of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile . This “one-pot” method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of 4-methoxybenzonitrile often involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) under mild conditions. The reaction is catalyzed by ionic liquids, which act as co-solvents, catalysts, and phase separation agents. This method is environmentally friendly and allows for easy recovery and recycling of the ionic liquid .
化学反応の分析
Types of Reactions
4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction can yield 4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
科学的研究の応用
4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 4-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The methoxy group and nitrile group play crucial roles in its reactivity, influencing the electron density and stability of the compound .
類似化合物との比較
Similar Compounds
4-Cyanoanisole: Similar structure but with a cyano group instead of a methoxy group.
4-Methoxyphenyl cyanide: Another name for 4-methoxybenzonitrile.
4-Anisonitrile: Another name for 4-methoxybenzonitrile.
Uniqueness
4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the para position enhances its stability and makes it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
136.17 g/mol |
IUPAC名 |
4-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3/i1D3 |
InChIキー |
XDJAAZYHCCRJOK-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C#N |
正規SMILES |
COC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






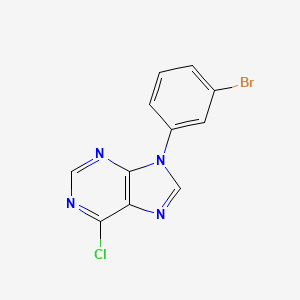

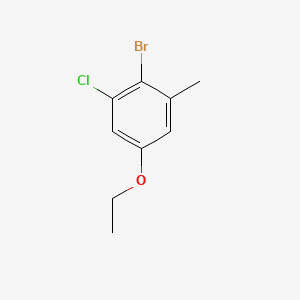

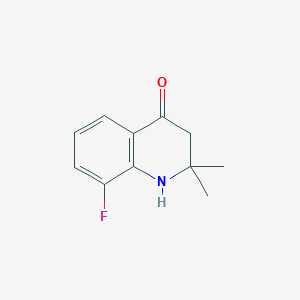
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
